molecular formula C22H22N4O3S B2758366 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 868212-64-0

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2758366
CAS No.: 868212-64-0
M. Wt: 422.5
InChI Key: DABJYUANHRFBRK-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a structurally characterized research compound designed as a potent and selective inhibitor of the BCR-ABL tyrosine kinase. This fusion kinase, resulting from the Philadelphia chromosome, is a well-validated oncogenic driver in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. As a research-grade analogue of established therapeutic agents like Imatinib, this compound provides a valuable tool for investigating kinase inhibition mechanisms, studying signal transduction pathways in hematopoietic cancers, and exploring resistance mechanisms in vitro. Its primary research utility lies in the biochemical and cellular analysis of BCR-ABL dependency, enabling the dissection of downstream effects on proliferation and apoptosis. Researchers utilize this inhibitor to model disease and probe the structure-activity relationships of kinase-targeted compounds, contributing to the broader field of targeted cancer therapy development.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h6-14H,2-5H2,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABJYUANHRFBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydronaphthalene structure. One common synthetic route includes the following steps:

  • Formation of Tetrahydronaphthalene: : The starting material, typically a derivative of naphthalene, undergoes hydrogenation to form tetrahydronaphthalene.

  • Introduction of Carboxamide Group: : The carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.

  • Attachment of Sulfamoyl Group: : The sulfamoyl group is introduced by reacting the intermediate with a suitable sulfamoyl chloride derivative.

  • Final Substitution: : The final step involves the substitution of the pyrimidinyl group to complete the molecular structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydronaphthalene moiety undergoes oxidation to form aromatic naphthalene derivatives. This reaction is critical for modifying the compound’s lipophilicity and electronic properties.

Oxidizing Agent Conditions Product Key Observations
KMnO₄Acidic (H₂SO₄), 80–100°CN-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamideComplete dehydrogenation of the tetrahydronaphthalene ring .
DDQReflux in DCM, 24hPartially oxidized intermediatesSelective oxidation of benzylic positions.

Mechanistic Insight :
The oxidation proceeds via radical intermediates in acidic KMnO₄ conditions, with Mn(VII) acting as the oxidizing agent. DDQ abstracts hydrogen atoms from benzylic carbons, forming conjugated dienes.

Reduction Reactions

The sulfonamide and carboxamide groups participate in reduction reactions, enabling functional group interconversions.

Reducing Agent Conditions Product Key Observations
LiAlH₄Anhydrous THF, 0°C → RTN-[4-[(4-methylpyrimidin-2-yl)sulfamido]phenyl]-5,6,7,8-tetrahydronaphthalene-2-methylamineReduction of carboxamide to methylamine; sulfonamide remains intact.
H₂/Pd-CEthanol, 50 psi, 12hN-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-methanolSelective reduction of carbonyl to alcohol.

Mechanistic Insight :
LiAlH₄ reduces the carboxamide via nucleophilic attack on the carbonyl carbon, while H₂/Pd-C facilitates catalytic hydrogenation of the carbonyl group.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions Reagent Product Key Observations
6M HCl, reflux, 6hHydrochloric acidN-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidComplete conversion to carboxylic acid .
2M NaOH, 80°C, 4hSodium hydroxideSame as aboveFaster hydrolysis in basic media.

Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions.

Electrophilic Aromatic Substitution

The tetrahydronaphthalene and pyrimidine rings undergo electrophilic substitution, enabling regioselective functionalization.

Reaction Reagents Position Modified Product
NitrationHNO₃/H₂SO₄, 0–5°CC3 of tetrahydronaphthaleneN-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxamide.
SulfonationH₂SO₄, 50°CC6 of tetrahydronaphthaleneSulfonic acid derivative (exact structure unspecified).

Regioselectivity :
Electron-donating substituents on the pyrimidine ring direct electrophiles to the tetrahydronaphthalene moiety.

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution reactions at the C2 sulfamoyl position under basic conditions.

Nucleophile Conditions Product
MorpholineK₂CO₃, DMF, 120°C, 24hN-[4-(morpholin-4-ylsulfamoyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide.
PiperidineSame as abovePiperidine-substituted analog

Mechanistic Insight :
Deprotonation of the sulfonamide NH group enhances leaving-group ability, facilitating nucleophilic displacement.

Cross-Coupling Reactions

The tetrahydronaphthalene core participates in palladium-catalyzed coupling reactions, enabling structural diversification.

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Boronic acidArylated tetrahydronaphthalene derivatives.
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halideAminated analogs

Limitations :
Steric hindrance from the sulfamoylphenyl group reduces coupling efficiency at the tetrahydronaphthalene C2 position.

Photochemical Reactions

UV irradiation induces ring-opening of the tetrahydronaphthalene moiety, forming diradical intermediates.

Conditions Product Application
UV (254 nm), hexaneBicyclic diradical intermediateStudied for potential polymerizable motifs .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and bioconjugation potential.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H19N5O5S2
  • Molecular Weight : 461.5 g/mol
  • IUPAC Name : N-[4-[[4-(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide .

Structural Characteristics

The compound features a complex structure that includes:

  • A tetrahydronaphthalene core.
  • Sulfamoyl groups that enhance its biological activity.
  • A pyrimidine ring that may contribute to its interaction with biological targets.

Anticancer Research

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown promise in anticancer studies due to its ability to inhibit angiogenesis—the formation of new blood vessels that supply tumors with nutrients. This characteristic makes it a potential candidate for cancer therapy.

Case Study: Inhibition of Angiogenesis

In vitro studies have demonstrated that this compound can significantly reduce vascular endothelial growth factor (VEGF) levels, which are crucial for angiogenesis. The mechanism involves the modulation of signaling pathways associated with tumor growth and metastasis .

Metabolic Pathway Modulation

Research has indicated that this compound can influence metabolic pathways, particularly those related to glucose metabolism and lipid profiles.

Case Study: Effects on Glucose Levels

In animal models, this compound has been linked to significant reductions in blood glucose levels and improvements in lipid profiles when administered alongside traditional antidiabetic medications like metformin . This suggests a synergistic effect that could enhance therapeutic outcomes for diabetes management.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, studies have shown that it can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the regulation of glucocorticoids and associated with metabolic syndrome .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of angiogenesis; reduced VEGF levels
Metabolic ModulationDecreased blood glucose; improved lipid profiles
Enzyme InhibitionInhibition of 11β-hydroxysteroid dehydrogenase type 1

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes or disruption of cell membrane integrity. Further research is needed to fully elucidate the precise mechanisms involved.

Comparison with Similar Compounds

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-naphthamide

  • Key Differences: The pyrimidine ring substituent is 4,6-dimethyl instead of 4-methyl, increasing steric bulk and altering electronic properties.
  • Impact on Properties :
    • Higher molecular weight (estimated ~438 g/mol) due to the naphthamide group.
    • Increased hydrophobicity (lower TPSA) compared to the tetrahydronaphthalene analog.

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

  • Key Differences :
    • The tetrahydronaphthalene is substituted with a 5-nitrobenzothiophene , introducing a nitro group (electron-withdrawing) and a sulfur atom .
  • Benzothiophene’s planar structure may improve π-π interactions but reduce solubility compared to the partially saturated tetrahydronaphthalene .

N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide (4o)

  • Key Differences :
    • The tetrahydronaphthalene system includes a 5-oxo group , introducing a ketone for hydrogen bonding .
    • The carboxamide is replaced with an acetamide , simplifying the structure.
  • Impact on Properties :
    • Ketone increases polarity (higher TPSA) and hydrogen-bonding capacity.
    • Lower molecular weight (~380 g/mol) compared to the target compound .

Structural and Pharmacokinetic Comparison Table

Compound Molecular Weight (g/mol) Pyrimidine Substituent Core Structure Hydrogen Bond Donors/Acceptors TPSA (Ų) Key Functional Groups
Target Compound 422.5 4-methyl Tetrahydronaphthalene 2/6 109 Sulfamoyl, carboxamide
N-{4-[(4,6-Dimethyl)…} ~438 4,6-dimethyl Naphthalene-1-carboxamide 2/6 ~105 Dimethylpyrimidine, naphthamide
5-Nitrobenzothiophene analog ~455 4-methyl Benzothiophene 2/7 ~125 Nitro, benzothiophene
5-Oxo-tetrahydronaphthalene analog ~380 N/A 5-Oxo-tetrahydronaphthalene 3/7 ~120 Ketone, acetamide

Biological Activity

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound with potential pharmacological applications. It features a complex molecular structure that may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure and Properties

The compound's molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.47 g/mol. The presence of a sulfamoyl group and a tetrahydronaphthalene moiety is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The tetrahydronaphthalene structure may facilitate binding to various receptors, influencing signal transduction pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. This may be linked to its ability to induce apoptosis through ROS generation and enzyme inhibition.
  • Antimicrobial Properties : The compound has shown potential against a range of microbial pathogens, likely due to its capacity to disrupt microbial cell integrity and inhibit essential metabolic functions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Sulfamoyl groupEnzyme inhibition potential
Tetrahydronaphthalene moietyReceptor binding and signaling modulation
Pyrimidinyl substituentInteraction with nucleic acids or proteins

Case Studies

Several studies have highlighted the biological activity of similar compounds in the same chemical class:

  • Antitumor Efficacy : A study by Zhang et al. (2021) investigated the effects of sulfamoyl-substituted naphthalene derivatives on human cancer cell lines. The results indicated significant dose-dependent cytotoxicity attributed to apoptosis induction.
  • Antimicrobial Activity : Research conducted by Liu et al. (2020) demonstrated that various naphthalene derivatives exhibited antibacterial properties against Gram-positive bacteria, suggesting that modifications in the naphthalene structure could enhance antimicrobial efficacy .
  • Mechanistic Insights : A comprehensive review by Chen et al. (2023) discussed the role of reactive oxygen species in mediating the biological effects of naphthalene derivatives, emphasizing the importance of structural modifications for enhancing therapeutic profiles .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine and tetrahydronaphthalene moieties. Key steps include:

  • Sulfamoylation : Reacting 4-methylpyrimidin-2-amine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl intermediate .
  • Carboxamide coupling : Using coupling agents like EDCI or HOBt to link the sulfamoylphenyl group to 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid .
  • Purification : Column chromatography or recrystallization ensures high purity.
    Optimization : Reaction temperature (often 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios are critical. Progress is monitored via TLC and HPLC .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and functional groups (e.g., sulfamoyl and carboxamide peaks) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (422.5 g/mol) and isotopic patterns .
  • HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns .
  • XLogP3 : Computational tools predict lipophilicity (XLogP3 = 3), aiding solubility assessments .

Basic: What are the key physicochemical properties influencing its experimental handling?

PropertyValue/DescriptionRelevance
Molecular Weight422.5 g/molDosing and formulation
Hydrogen Bond Donors2Solubility in polar solvents
Rotatable Bonds5Conformational flexibility
Topological Polar Surface Area109 ŲMembrane permeability predictions
StabilitySensitive to light and moistureStorage at -20°C under inert atmosphere

Advanced: How can synthetic yield be improved while minimizing side products?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for coupling) enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Statistical design : Use response surface methodology (RSM) to model temperature, time, and reagent ratios .
  • In-line analytics : Real-time FTIR or Raman spectroscopy detects intermediates, reducing byproduct formation .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Structural analogs : Test derivatives (e.g., varying pyrimidine substituents) to isolate structure-activity relationships (SAR) .
  • Batch analysis : Verify compound purity and stability across labs using LC-MS and NMR .

Advanced: What computational strategies predict its binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases or GPCRs .
  • MD simulations : Analyze binding stability over 100+ ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • Free energy calculations : MM-PBSA or FEP quantify binding affinities for lead optimization .

Advanced: How to assess stability under physiological conditions?

  • Forced degradation : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC .
  • Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify labile functional groups .

Advanced: What SAR insights guide functional group modifications for enhanced activity?

  • Pyrimidine substitution : Introducing electron-withdrawing groups (e.g., -Cl) increases target affinity .
  • Sulfamoyl linker : Replacing with sulfonamide reduces metabolic clearance but may alter solubility .
  • Tetrahydronaphthalene ring : Saturation improves conformational rigidity, enhancing binding specificity .

Advanced: How to address poor aqueous solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance dissolution .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: What experimental approaches elucidate reaction mechanisms in its synthesis?

  • Kinetic isotope effects : Replace 1^1H with 2^2H in key positions to study bond-breaking steps .
  • Trapping intermediates : Use low-temperature NMR (-40°C) to isolate reactive intermediates .
  • DFT calculations : Model transition states and energy barriers for sulfamoylation/coupling steps .

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